REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[CH3:8].[S:9]1(=[O:20])(=[O:19])[C:14]2[N:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][CH2:11][NH:10]1>C(#N)C.O>[CH3:8][N:10]1[CH2:11][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[N:15][C:14]=2[S:9]1(=[O:20])=[O:19] |f:0.1.2|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
2,3- dihydro-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
S1(NCNC2=C1N=CC=C2)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetonitrile is then removed by evaporation under partial vacuum
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
EXTRACTION
|
Details
|
The suspension is extracted with chloroform (5 times 100 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extraction solvent is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a silica column (elution solvent: 1/9 MeOH/CHCl3)
|
Name
|
|
Type
|
|
Smiles
|
CN1S(C2=C(NC1)C=CC=N2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |